molecular formula C17H14BrN3OS B2691099 KL201

KL201

Numéro de catalogue: B2691099
Poids moléculaire: 388.3 g/mol
Clé InChI: KFSLRFWIPVMBNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KL201 est un composé connu pour son rôle de modulateur de l'horloge circadienne. Il est un stabilisateur sélectif des isoformes de la cryptochrome 1 (CRY1), un régulateur central de l'horloge circadienne. This compound ne stabilise pas la cryptochrome 2 (CRY2) et est connu pour allonger la période des rythmes circadiens dans les cellules et les tissus .

Méthodes De Préparation

KL201 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la formation d'un dérivé thiéno-pyrimidinique, qui est un composant structurel clé de this compound. La voie de synthèse exacte et les méthodes de production industrielle sont propriétaires et non divulguées publiquement .

Analyse Des Réactions Chimiques

KL201 subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

    Réduction : Des réactions de réduction peuvent être réalisées sur this compound pour obtenir des formes réduites du composé.

    Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en stabilisant la cryptochrome 1 (CRY1) de manière sélective pour les isoformes. Il inhibe la dégradation dépendante de l'ubiquitine de CRY1, activant ainsi son activité de répresseur transcriptionnel. Cela se traduit par un allongement de la période circadienne. This compound se lie à CRY1 en chevauchement avec FBXL3, une sous-unité du complexe de ligase ubiquitine, et l'effet de this compound est atténué par l'extinction de FBXL3 .

Applications De Recherche Scientifique

Chemical Characteristics

  • Chemical Name : 2-bromo-N-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl)benzamide
  • Molecular Formula : C17H14BrN3OS
  • Molar Mass : 388.28 g/mol
  • CAS Number : 302939-48-6

Structural Insights

KL201's structure includes a cyclohexylthienopyrimidine moiety coupled with a bromophenyl group through an amide linkage. This configuration is critical for its activity, as the bromophenyl moiety and the size of the cyclohexyl ring significantly influence its binding affinity to CRY1.

Key Findings from Research

  • This compound selectively binds to CRY1 over CRY2, demonstrating isoform specificity that is crucial for its role in modulating circadian rhythms.
  • The compound has been shown to lengthen the circadian period in various cell types, including Bmal1-dLuc reporter cells and mouse lung primary explants .

Circadian Rhythm Studies

This compound is extensively used to study the molecular mechanisms underlying circadian rhythms. Its ability to selectively stabilize CRY1 allows researchers to dissect the roles of different cryptochrome isoforms in regulating circadian timing.

Potential Therapeutic Uses

Given its mechanism of action, this compound has potential applications in treating circadian rhythm disorders such as insomnia and other sleep-related conditions. By modulating the stability of CRY1, this compound may help restore normal circadian function in affected individuals .

Biological Research

The compound serves as a tool for investigating various cellular processes influenced by circadian rhythms. This includes studies on gene expression patterns regulated by the CLOCK-BMAL1 complex and how disruptions in these patterns can lead to metabolic disorders .

Pharmaceutical Development

This compound's unique properties make it a candidate for developing new pharmaceuticals targeting circadian rhythm-related diseases. Its selective action on CRY1 may lead to fewer side effects compared to non-selective compounds.

Case Study 1: Circadian Modulation in Cell Lines

Research conducted using Bmal1-dLuc reporter cells demonstrated that this compound significantly lengthens the circadian period without affecting cell viability. The compound's effects were dose-dependent and highlighted its potential as a research tool for understanding circadian biology .

Case Study 2: In Vivo Effects in Mouse Models

In vivo studies using mouse lung primary explants showed that this compound not only lengthens the circadian period but also suppresses the intensity of Per2::Luc knock-in reporters. These findings suggest that this compound can effectively modulate circadian rhythms at both cellular and organismal levels .

Mécanisme D'action

KL201 exerts its effects by stabilizing cryptochrome 1 (CRY1) in an isoform-selective manner. It inhibits the ubiquitin-dependent degradation of CRY1, thereby activating its transcriptional repressor activity. This results in the lengthening of the circadian period. This compound binds to CRY1 in overlap with FBXL3, a subunit of the ubiquitin ligase complex, and the effect of this compound is blunted by knockdown of FBXL3 .

Comparaison Avec Des Composés Similaires

KL201 est unique en sa stabilisation sélective des isoformes de la cryptochrome 1 (CRY1). Parmi les composés similaires, on peut citer :

Activité Biologique

KL201 is a thienopyrimidine derivative recognized for its selective modulation of Cryptochrome 1 (CRY1), a crucial regulator in the mammalian circadian clock. This compound has garnered attention due to its potential applications in chronobiology and therapeutic interventions for clock-related disorders. The following sections detail the biological activity of this compound, including its mechanisms, effects on circadian rhythms, and relevant research findings.

This compound functions primarily as an isoform-selective modulator of CRY1, stabilizing this protein while having minimal impact on CRY2. The interaction between this compound and CRY1 occurs at a specific binding site that overlaps with FBXL3, a component of the ubiquitin ligase complex responsible for the degradation of cryptochromes . This selective binding leads to the lengthening of circadian rhythms in various biological systems.

Effects on Circadian Rhythms

Research indicates that this compound significantly affects circadian rhythms by extending their period. In cell-based assays, this compound was shown to lengthen the circadian period in both cellular models and tissue explants, demonstrating its potential as a tool for studying circadian biology . Notably, it suppressed the intensity of Per2::Luc knockin reporters in mouse lung primary explants, further confirming its modulatory effects on circadian clock components .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceKey FindingsMethodology
Miller et al. (2020) Identified this compound as a selective modulator of CRY1; demonstrated stabilization and period lengthening effects.Cell-based circadian chemical screening; X-ray crystallography
Hirota et al. (2020) Confirmed that this compound does not affect known kinases regulating the clock; focused on CRY1 stabilization.Molecular docking simulations; biochemical assays
MedChemExpress Reported high purity (>97%) and detailed chemical properties; emphasized potential applications in research.Chemical characterization

Case Study: Application in Chronobiology Research

A notable application of this compound is in studies aimed at understanding the molecular mechanisms underpinning circadian rhythms. For instance, a study utilized this compound to investigate the role of CRY1 in regulating sleep-wake cycles and metabolic processes. The results indicated that modulation of CRY1 by this compound could provide insights into therapeutic approaches for sleep disorders and metabolic syndromes associated with circadian misalignment .

Structural Insights

The structure-activity relationship (SAR) studies conducted on this compound derivatives have revealed critical interactions necessary for effective CRY1 modulation. X-ray crystallography has elucidated the binding conformation of this compound within the CRY1 complex, highlighting essential amino acid residues that facilitate its action . Understanding these structural interactions is vital for designing more potent derivatives with enhanced selectivity and efficacy.

Propriétés

IUPAC Name

2-bromo-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS/c18-12-7-3-1-5-10(12)16(22)21-15-14-11-6-2-4-8-13(11)23-17(14)20-9-19-15/h1,3,5,7,9H,2,4,6,8H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSLRFWIPVMBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.